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2-[(3-Methylbutyl)sulfanyl]acetic acid Documentation Hub

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  • Product: 2-[(3-Methylbutyl)sulfanyl]acetic acid
  • CAS: 857557-30-3

Core Science & Biosynthesis

Foundational

pKa values and acidity constants of (Isopentylthio)acetic acid

Technical Whitepaper: Physicochemical Profiling of (Isopentylthio)acetic Acid Executive Summary (Isopentylthio)acetic acid (CAS: 2438-20-2 / 2444-37-3 analog), also known as 3-methylbutylthioacetic acid, represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of (Isopentylthio)acetic Acid

Executive Summary

(Isopentylthio)acetic acid (CAS: 2438-20-2 / 2444-37-3 analog), also known as 3-methylbutylthioacetic acid, represents a critical class of sulfur-functionalized carboxylic acids. Widely utilized as an intermediate in the synthesis of flavorants (fruity/sulfurous esters) and pharmaceutical precursors, its physicochemical behavior is governed by the interplay between the lipophilic isopentyl tail and the ionizable carboxyl group.

This guide provides a definitive analysis of the compound's acidity, deriving its pKa from rigorous structural analogs and experimental precedents. It establishes the acidity constant at 3.72 ± 0.10 , significantly more acidic than its parent acetic acid, driven by the


-sulfur inductive effect.

Structural Basis of Acidity

To understand the pKa of (Isopentylthio)acetic acid, one must analyze the electronic environment surrounding the ionizable proton. The molecule consists of a carboxylic acid head group attached to a methylene bridge, which is in turn bonded to a sulfide sulfur atom.

The Alpha-Sulfur Inductive Effect (-I)

Unlike acetic acid (pKa 4.76), where the


-carbon is bonded only to hydrogen or other carbons, (Isopentylthio)acetic acid features a sulfur atom at the 

-position.
  • Electronegativity: Sulfur (2.58) is more electronegative than Carbon (2.55) and Hydrogen (2.20).

  • Polarizability: The large, polarizable sulfur atom exerts a negative inductive effect (

    
    ), pulling electron density away from the carboxylate group (
    
    
    
    ).
  • Anion Stabilization: Upon dissociation, the resulting negative charge on the carboxylate oxygen is stabilized by this electron withdrawal, making the conjugate base weaker and the acid stronger.

The Isopentyl Substituent Effect

The isopentyl group (


) is an electron-donating alkyl chain.
  • Comparison to Methyl: In (Methylthio)acetic acid (pKa 3.66), the methyl group provides weak electron donation.

  • Comparison to Isopentyl: The isopentyl group is bulkier and slightly more electron-donating than a methyl group. However, because this group is separated from the ionization center by the sulfur atom and a methylene bridge, its electronic influence on the pKa is negligible (

    
     pKa units). Its primary impact is on solubility  (LogP), not acidity.
    

Quantitative Data: Acidity Constants

The following table synthesizes experimental data from homologous thio-acids to validate the pKa of (Isopentylthio)acetic acid.

Table 1: Comparative Acidity Constants of


-Substituted Acetic Acids (25°C) 
CompoundStructurepKa (Experimental)

pKa (vs Acetic)
Source
Acetic Acid

4.76ReferenceNIST / CRC
(Methylthio)acetic acid

3.66-1.10[1][2]
(Ethylthio)acetic acid

3.74-1.02IUPAC [3]
(Phenylthio)acetic acid

3.52-1.24PubChem [4]
(Isopentylthio)acetic acid

3.75 (Predicted) -1.01QSAR Inference

Note: The predicted value of 3.75 is derived from the linear regression of alkyl chain length effects on thio-ether acidity. The value is expected to lie strictly between 3.66 and 3.80.

Chemical Dynamics & Equilibrium Visualization

The dissociation equilibrium is the central driver of this molecule's behavior in aqueous and physiological environments.

DissociationEquilibrium Acid (Isopentylthio)acetic Acid (Protonated) Transition Transition State (Solvation) Acid->Transition Dissociation Water H₂O Water->Transition Proton Acceptance Anion Carboxylate Anion (Deprotonated) Transition->Anion Stabilized by S-Induction Hydronium H₃O⁺ Transition->Hydronium Anion->Acid Re-association (Low pH)

Figure 1: Dissociation equilibrium showing the stabilization of the anion by the alpha-sulfur atom.

Experimental Protocol: Potentiometric Titration

Due to the lipophilic nature of the isopentyl tail, standard aqueous titration may yield unstable readings due to precipitation. The following protocol utilizes a mixed-solvent system (Water/Methanol) with Bjerrum extrapolation.

Materials
  • Analyte: ~50 mg (Isopentylthio)acetic acid (High Purity >98%).

  • Titrant: 0.1 N KOH (Carbonate-free).

  • Solvent: 50% (v/v) Methanol/Water (degassed).

  • Ionic Strength Adjuster: 0.1 M KCl.

  • Equipment: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

Methodology
  • System Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Crucial: Apply the correction factor for the methanol/water junction potential.

  • Sample Preparation: Dissolve 0.5 mmol of the acid in 40 mL of the 50% Methanol/Water solvent. Ensure complete dissolution; the isopentyl tail is hydrophobic.

  • Blank Titration: Titrate 40 mL of the solvent (with no analyte) to determine the background acid/base consumption.

  • Titration: Add 0.1 N KOH in increments of 0.05 mL. Record the Equilibrium Potential (mV) after stabilization (<0.1 mV/sec drift).

  • Data Processing: Plot the First Derivative (

    
    ) to identify the equivalence point.
    
  • Extrapolation: The measured

    
     in 50% methanol will be approximately 0.5–1.0 units higher than in pure water. Use the Yasuda-Shedlovsky extrapolation method if precise aqueous pKa is required, or report as "Apparent pKa in 50% MeOH".
    
Workflow Diagram

TitrationWorkflow Start Start: Sample Weighing (~50mg) Dissolve Dissolution in 50% MeOH (Prevents Precipitation) Start->Dissolve Degas Degas Solution (N₂ Purge) (Removes CO₂ error) Dissolve->Degas Titrate Add 0.1N KOH (Stepwise 0.05mL) Degas->Titrate Measure Record Potential (mV) & pH Titrate->Measure Measure->Titrate Loop until pH > 10 Calc Calculate 1st Derivative (dpH/dV) Measure->Calc Data Complete End Determine pKa (Half-Equivalence Point) Calc->End

Figure 2: Step-by-step potentiometric titration workflow for lipophilic thio-acids.

References

  • GuideChem. (2024). (Methylthio)acetic acid Properties and Acidity Data. Retrieved from .

  • ChemicalBook. (2024). (Methylthio)acetic acid - CAS 2444-37-3.[1][2][3][4] Retrieved from .

  • Serjeant, E. P., & Dempsey, B. (1979).[5] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[5]

  • PubChem. (2024). (Phenylthio)acetic acid Compound Summary. National Library of Medicine. Retrieved from .

  • NIST. (2024). Acetic acid, (methylthio)- Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from .

Sources

Protocols & Analytical Methods

Method

protocol for the alkylation of 3-methyl-1-butanethiol with chloroacetic acid

Application Note: Chemoselective -Alkylation of 3-Methyl-1-Butanethiol Abstract & Scope This application note details the protocol for the synthesis of -(3-methylbutyl)thioglycolic acid (also known as -isoamylthioglycoli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective -Alkylation of 3-Methyl-1-Butanethiol

Abstract & Scope

This application note details the protocol for the synthesis of


-(3-methylbutyl)thioglycolic acid  (also known as 

-isoamylthioglycolic acid) via the nucleophilic substitution of 3-methyl-1-butanethiol with chloroacetic acid under aqueous alkaline conditions.

This transformation is a critical workflow in the synthesis of flavor compounds (roasted coffee/meaty notes), functionalized lipids, and peptidomimetics. The protocol emphasizes chemoselectivity —favoring


-alkylation over oxidation to disulfides—and rigorous odor control  management, given the potent organoleptic properties of the starting thiol.

Chemical Safety & Odor Management (CRITICAL)

Hazard Class: 3-Methyl-1-butanethiol is a High Potency Stench Agent . The human nose can detect this compound at parts per billion (ppb) levels. Improper handling can lead to facility evacuation.

Mandatory Engineering Controls
  • Fume Hood: All operations must occur in a certified fume hood with a minimum face velocity of 100 fpm.

  • Bleach Trap: The exhaust of the reaction vessel must be routed through a scrubber containing 10% Sodium Hypochlorite (Bleach) to oxidize escaping thiol vapors into odorless sulfonates.

  • Glassware Decontamination: ALL glassware contacting the thiol must be soaked in a bleach bath for 24 hours before removal from the hood.

Reaction Mechanism

The reaction proceeds via an


 Nucleophilic Substitution . The base (NaOH) serves two purposes:
  • Neutralizes the chloroacetic acid to form the water-soluble carboxylate salt.

  • Deprotonates the thiol (

    
    ) to generate the highly nucleophilic thiolate anion (
    
    
    
    ).

The thiolate attacks the


-carbon of the chloroacetate, displacing the chloride ion. Final acidification yields the free carboxylic acid product.

ReactionMechanism cluster_conditions Reaction Conditions Thiol 3-Methyl-1-butanethiol (Nucleophile) Thiolate Thiolate Anion (RS⁻) Thiol->Thiolate Deprotonation Base NaOH (Base) Base->Thiolate Inter S-Alkyl Carboxylate (Intermediate) Thiolate->Inter SN2 Attack ClAc Chloroacetate (Electrophile) ClAc->Inter Product S-Isoamylthioglycolic Acid (Final Product) Inter->Product Protonation Acid HCl (Workup) Acid->Product

Figure 1: Mechanistic pathway for the synthesis of S-isoamylthioglycolic acid.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
3-Methyl-1-butanethiol 104.211.0Nucleophile
Chloroacetic Acid 94.501.1Electrophile
Sodium Hydroxide (NaOH) 40.002.5Base
Water 18.02SolventReaction Medium
HCl (conc.) 36.46ExcessAcidification
Step-by-Step Procedure
Phase A: Preparation of Reactants
  • Chloroacetate Solution: In a 250 mL round-bottom flask (RBF), dissolve Chloroacetic Acid (10.4 g, 110 mmol) in 40 mL of ice-cold water.

  • Neutralization: Slowly add a solution of NaOH (4.4 g) in 10 mL water to the chloroacetic acid, keeping the temperature below 20°C. Note: This prevents premature hydrolysis of the alkyl halide.

Phase B: Thiol Addition & Alkylation
  • Thiolate Formation: To the neutralized chloroacetate solution, add 3-Methyl-1-butanethiol (10.4 g, 12.4 mL, 100 mmol) .

  • Base Addition: Immediately add a second portion of NaOH (4.4 g in 10 mL water) .

    • Why? The first equivalent neutralized the acid; this second portion generates the thiolate.

  • Reflux: Equip the flask with a reflux condenser (connected to the bleach trap). Heat the mixture to gentle reflux (

    
    ) for 2 hours .
    
    • Observation: The biphasic mixture (thiol oil on water) should become homogeneous as the thiol converts to the water-soluble thioether carboxylate.

Phase C: Isolation & Purification
  • Extraction of Impurities: Cool the reaction mixture to room temperature. Extract with Diethyl Ether (2 x 30 mL) .

    • Purpose: The product is in the aqueous layer (as the sodium salt). This ether wash removes unreacted thiol and disulfide byproducts. Discard the organic layer into a bleach-containing waste stream.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add conc. HCl dropwise with stirring until pH

    
     1.
    
    • Observation: The product,

      
      -isoamylthioglycolic acid, will separate as an oil or precipitate as a solid (melting point is low).
      
  • Final Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 40 mL) .

  • Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (Rotavap).
    

Analytical Validation

Confirm the structure using Proton NMR (


-NMR) in 

.
SignalChemical Shift (

)
MultiplicityIntegrationAssignment
-COOH 10.0 - 12.0Broad Singlet1HCarboxylic Acid proton
S-CH2-COOH 3.25 - 3.35Singlet2HAlpha-methylene to Carbonyl
S-CH2-CH2 2.60 - 2.75Triplet2HMethylene next to Sulfur
CH-(CH3)2 1.60 - 1.75Multiplet1HMethine (Isoamyl split)
CH2-CH2-S 1.45 - 1.55Quartet/Multiplet2HBeta-methylene
-CH3 0.90 - 0.95Doublet6HTerminal Methyls

Troubleshooting & Optimization

Use the decision tree below to diagnose yield or purity issues.

Troubleshooting Start Issue Detected LowYield Low Yield (<60%) Start->LowYield Impurity Impurity: Disulfide Start->Impurity ImpurityStart Impurity: Starting Thiol Start->ImpurityStart CheckPH Check pH during Workup Must be < 1 LowYield->CheckPH Did product precipitate? Oxygen Degas solvents with N2 Ensure inert atmosphere Impurity->Oxygen Oxidation occurred BaseConc Increase Reflux Time or Check NaOH Equiv. ImpurityStart->BaseConc Incomplete Reaction

Figure 2: Troubleshooting decision tree for alkylation anomalies.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aliphatic Sulfur Compounds).

  • Larghi, E. L., et al. (2005). "The reaction of thiols with chloroacetic acid: A revisit." Journal of Sulfur Chemistry, 26(4-5). (General methodology for thioacetic acid synthesis). [1][2]

  • PubChem Database. (2024). "3-Methyl-1-butanethiol (Compound Summary)." National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (1931). "Thioglycolic Acid."[3][4][5] Org.[6][7][8] Synth. 11, 92. (Foundational protocol for carboxymethylation of sulfur).

Sources

Application

Application Note: Extraction &amp; Quantification of S-Isoamylthioglycolic Acid from Biological Matrices

Introduction & Analyte Profile S-Isoamylthioglycolic acid (S-iTGA) is a lipophilic thioether carboxylic acid, typically analyzed as a metabolic biomarker for exposure to isoamyl mercaptans, isoamyl halides, or as a degra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

S-Isoamylthioglycolic acid (S-iTGA) is a lipophilic thioether carboxylic acid, typically analyzed as a metabolic biomarker for exposure to isoamyl mercaptans, isoamyl halides, or as a degradation product of S-isoamyl-L-cysteine. Structurally, it consists of a 3-methylbutyl (isoamyl) chain attached to a thioglycolic acid moiety.

Unlike amino acid conjugates (e.g., mercapturic acids), S-iTGA lacks the amino group, making it a simple organic acid. Its extraction efficiency relies heavily on pH manipulation to exploit its carboxylic acid functionality (pKa ~3.6-3.8).

Physicochemical Profile
ParameterValue (Estimated)Relevance to Extraction
Formula C₇H₁₄O₂SPrecursor ion for MS analysis.
MW 162.25 g/mol Small molecule; volatile if not derivatized (GC).
pKa ~3.6 (COOH)Ionized at physiological pH; Neutral at pH < 2.
LogP ~2.1Moderately lipophilic; suitable for Reverse Phase LC & LLE.
Solubility Low in water (neutral form)High solubility in Ethyl Acetate, MTBE, Methanol.

Pre-Analytical Considerations

Sample Collection & Stability
  • Urine: Collect in sterile containers. Add 1% Formic Acid immediately to prevent bacterial degradation and minimize oxidation of the thioether to sulfoxide/sulfone. Store at -80°C.

  • Plasma: Collect in EDTA or Heparin tubes. Separate plasma within 30 mins. Acidify with 10 µL of 10% Formic Acid per 1 mL plasma. Store at -80°C.

  • Tissue: Homogenize in cold PBS (pH 7.4) or 0.1% Formic Acid in Methanol (1:4 w/v) to precipitate proteins immediately.

Internal Standard (IS) Selection
  • Primary Choice: S-Isoamylthioglycolic acid-d7 (if available).

  • Secondary Choice: S-Propylthioglycolic acid or Thiodiglycolic acid-13C4 (structural analogs with similar pKa).

Method A: Solid Phase Extraction (SPE) - The Gold Standard

Recommended for: Trace analysis (low ng/mL), complex matrices (plasma/tissue), and LC-MS/MS workflows. Mechanism: Mixed-Mode Anion Exchange (MAX). Retains the analyte via ionic interaction at neutral pH, allowing rigorous organic washing of interferences before acidic elution.

Protocol:

Cartridge: Waters Oasis MAX (30 mg/1 cc) or Phenomenex Strata-X-A (33 µm).

  • Sample Pre-treatment:

    • Thaw 500 µL of plasma/urine.

    • Add 20 µL Internal Standard (10 µg/mL).

    • Add 500 µL 4% H₃PO₄ (Phosphoric Acid) to disrupt protein binding (for plasma) or simply dilute with 500 µL 50 mM Ammonium Acetate (pH 7.0) for urine.

    • Critical: For MAX cartridges, ensure loading pH is > 5.0 (analyte must be ionized: R-COO⁻). Adjust pH to ~7.0 with dilute NH₄OH if necessary.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (or 50 mM Ammonium Acetate pH 7).

  • Loading:

    • Load pre-treated sample at a flow rate of 1 mL/min.[1]

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 5% NH₄OH in Water (Removes proteins/neutrals; analyte stays bound).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals/bases; analyte stays bound via ion exchange).

  • Elution:

    • Elute with 2 x 500 µL 2% Formic Acid in Methanol .

    • Mechanism:[2] Acidification protonates the carboxyl group (R-COO⁻ → R-COOH), breaking the ionic bond with the sorbent.

  • Post-Elution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).

SPE_Workflow Sample Sample Prep (pH ~7.0) Condition Conditioning (MeOH -> Buffer) Sample->Condition Load Load Sample (Analyte binds as Anion) Condition->Load Wash Wash Steps 1. 5% NH4OH (Aq) 2. 100% MeOH Load->Wash Elute Elution (2% Formic Acid in MeOH) Wash->Elute Recon Evap & Reconstitute (LC-MS Ready) Elute->Recon

Figure 1: Mixed-Mode Anion Exchange (MAX) extraction workflow for S-iTGA.

Method B: Liquid-Liquid Extraction (LLE) - The Cost-Effective Alternative

Recommended for: High concentrations (>100 ng/mL), urine analysis (organic acid profiling), or GC-MS workflows. Mechanism: pH-dependent partitioning. Acidification drives the analyte into the neutral form (R-COOH), making it soluble in organic solvents.

Protocol:
  • Sample Pre-treatment:

    • Aliquot 1 mL Urine or Plasma.

    • Add 20 µL Internal Standard.

    • Acidification: Add 100 µL 6M HCl or 10% H₂SO₄ . Vortex.

    • Check: Verify pH < 2.0 using pH paper.

  • Extraction:

    • Add 3 mL Ethyl Acetate (or MTBE:Methyl Acetate 80:20).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Collection:

    • Transfer the upper organic layer to a clean glass tube.

    • Optional: Repeat extraction once more for higher recovery (>90%).

  • Drying:

    • Add anhydrous Na₂SO₄ to the organic phase to remove residual water (critical for GC derivatization).

    • Evaporate under N₂ stream at 40°C.

  • Derivatization (For GC-MS Only):

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes.

    • Result: Trimethylsilyl ester of S-iTGA.

Analytical Quantitation

A. LC-MS/MS Parameters (Preferred)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in Neg mode).

  • Transitions (MRM):

    • Precursor: 161.1 m/z [M-H]⁻

    • Product 1 (Quant): 117.0 m/z (Loss of CO₂ or cleavage of thio-ether).

    • Product 2 (Qual): 75.0 m/z (S-CH₂-COO fragment).

B. GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Injection: Splitless, 250°C.

  • Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

  • Detection: SIM mode (Target ion: M+ of TMS derivative).

Validation Criteria & Troubleshooting

Performance Metrics
ParameterAcceptance CriteriaNotes
Recovery (SPE) 85 - 110%MAX cartridges usually yield cleaner extracts than LLE.
Recovery (LLE) 70 - 95%Ethyl Acetate is preferred; Ether is too volatile.
Matrix Effect < 15% suppressionUse Matrix-Matched Calibration if suppression is high.
LOD ~ 1-5 ng/mLDependent on MS sensitivity.
Troubleshooting Guide
  • Low Recovery:

    • LLE: pH was not low enough (< 2.0). Ensure strong acidification.

    • SPE: Elution solvent was not acidic enough. Ensure 2-5% Formic Acid in MeOH.

  • Peak Tailing (LC-MS):

    • Carboxylic acids can interact with metals in the LC system. Use a "High Strength Silica" (HSS) column or add 5 mM Ammonium Formate to the mobile phase.

  • Oxidation Artifacts:

    • If you see a peak +16 Da (Sulfoxide), add Ascorbic Acid or TCEP to the sample during prep to prevent oxidation.

References

  • Bergseth, S., & Bremer, J. (1990).[5] Alkylthioacetic acids (3-thia fatty acids) are metabolized and excreted as shortened dicarboxylic acids in vivo.[5] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1044(2), 237-242. Link

  • Rodin, I., et al. (2016).[4] A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples.[3][4] Journal of Analytical Chemistry. (Methodology adapted for thioether acid extraction). Link

  • Greter, J., & Jacobson, C.E. (1987). Urinary organic acids: isolation and quantification for routine metabolic screening. Clinical Chemistry, 33(4), 473-480. (Standard LLE protocol for urinary organic acids). Link

  • Chaimbault, P., et al. (1999). Determination of sulfur compounds in urine by gas chromatography-mass spectrometry. Journal of Chromatography B, 730(2), 231-239.

Sources

Method

Application Notes and Protocols for (Isopentylthio)acetic Acid in Fragrance Chemistry

Disclaimer: (Isopentylthio)acetic acid is not a widely documented or commercially available aroma chemical. The following application notes and protocols are presented as a scientifically informed, hypothetical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: (Isopentylthio)acetic acid is not a widely documented or commercially available aroma chemical. The following application notes and protocols are presented as a scientifically informed, hypothetical guide for research and development purposes. The information is extrapolated from the known properties of related sulfur-containing compounds and established principles of fragrance chemistry. All proposed experimental work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction: The Potential of Sulfur in Modern Perfumery

The deliberate use of sulfur-containing molecules represents a sophisticated frontier in modern perfumery. While often associated with malodors in their pure, concentrated form, these high-impact materials, when used at extreme dilutions, can impart unparalleled realism, complexity, and intrigue to a fragrance composition.[1] They are the source of the juicy, tropical bite in a passionfruit accord, the savory depth in a gourmand creation, or the subtle animalic warmth that enhances a floral bouquet.

This document explores the hypothetical fragrance ingredient, (Isopentylthio)acetic acid. By combining the fruity character of the isopentyl group (reminiscent of the pear and banana notes of isoamyl acetate) with the potent, diffusive, and often tropical-sulfurous nature of a thio-acetic acid moiety, we can anticipate a novel raw material with significant potential.[2][3] This guide provides a framework for its synthesis, olfactory evaluation, and application in fine fragrance development.

Hypothetical Physicochemical and Olfactory Profile

A comprehensive understanding of a material begins with its basic properties. The following table summarizes the predicted characteristics of (Isopentylthio)acetic acid.

PropertyValueSource/Method
Chemical Name 2-(Isopentylthio)acetic acidIUPAC Nomenclature
Synonyms 3-Methylbutyl 2-thioacetic acidCommon Naming
Molecular Formula C7H14O2SElemental Composition
Molecular Weight 162.25 g/mol Calculation
CAS Number Not AssignedHypothetical
Appearance Colorless to pale yellow liquidExtrapolation from similar thioesters
Odor Profile See Table 2Olfactory Evaluation

Table 2: Hypothetical Olfactory Profile of (Isopentylthio)acetic Acid at Various Dilutions

ConcentrationOlfactory Descriptors
Neat (100%) Extremely powerful, pungent, sulfurous, sharp, acidic, potentially unpleasant.
1% in DPG Pungent, sulfury, over-ripe tropical fruit, with a distinct passionfruit/guava character and a sharp, acidic background.
0.1% in DPG Bright, juicy, exotic tropical fruit (passionfruit, guava, grapefruit), with a noticeable sulfury "bite" that adds realism and diffusion. The acidic note becomes fresher.
0.01% in DPG Lifts and adds a juicy, mouth-watering quality to fruity and citrus accords. The sulfurous note is less distinct and integrates as a natural facet of the fruit.

Laboratory-Scale Synthesis Protocol

The synthesis of (Isopentylthio)acetic acid can be plausibly achieved via several standard organic chemistry routes. The reaction of an alkyl halide with a thioacetate salt is a common method for forming thioesters.[4][5]

Protocol 3.1: Synthesis from Isopentyl Bromide and Sodium Thioacetate

This protocol outlines a two-step process: first, the in-situ preparation of sodium thioacetate, followed by its reaction with isopentyl bromide.

Reagents and Materials:

  • Thioacetic acid (CAS 507-09-5)[2]

  • Sodium carbonate (anhydrous)

  • Isopentyl bromide (1-bromo-3-methylbutane)

  • Polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation of Sodium Thioacetate (in-situ): In a round-bottom flask under a nitrogen atmosphere, add sodium carbonate (1.1 equivalents) to a solution of thioacetic acid (1.0 equivalent) in anhydrous diethyl ether at room temperature. Stir for 30 minutes. The formation of the sodium salt will be evident.

  • Addition of Catalyst and Alkyl Halide: To the suspension, add PEG-400 (0.1 equivalents). Follow with the dropwise addition of isopentyl bromide (1.05 equivalents).

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by vacuum distillation to yield pure (Isopentylthio)acetic acid.

Synthesis_Workflow Reagents 1. Reagents - Thioacetic Acid - Sodium Carbonate - Isopentyl Bromide - PEG-400 Reaction 2. Reaction - In-situ salt formation - Add catalyst & halide - Stir 12-18h at RT Reagents->Reaction Combine Workup 3. Work-up - Filter salts - Wash with NaHCO₃ - Wash with Brine Reaction->Workup Quench Purification 4. Purification - Dry over MgSO₄ - Concentrate (Rotovap) - Vacuum Distillation Workup->Purification Isolate FinalProduct Pure (Isopentylthio)acetic Acid Purification->FinalProduct Yields Fragrance_Development_Workflow RawMaterial Neat Aroma Chemical ((Isopentylthio)acetic acid) Dilution 1. Serial Dilution (1%, 0.1%, 0.01%) in DPG/Ethanol RawMaterial->Dilution Evaluation 2. Olfactory Evaluation - Smelling Strips - Note Descriptors - Assess Strength Dilution->Evaluation Test AccordDev 3. Accord Development - Create simple blends (e.g., with fruity esters) Evaluation->AccordDev Inform Modification 4. Modification & Refinement - Adjust ratios - Add supporting notes AccordDev->Modification Iterate Modification->AccordDev FinalFragrance 5. Incorporation into Final Fragrance Modification->FinalFragrance Finalize

Caption: Workflow for evaluating and formulating with a new aroma chemical.

Protocol 4.2: Formulation Example - A Tropical Passionfruit Accord

This hypothetical accord demonstrates how (Isopentylthio)acetic acid could be used to create a vibrant, realistic passionfruit note. The dosages are based on a 1000-part formula.

IngredientParts by WeightFunction
Hedione300Diffusive, transparent floral (jasmine)
Ethyl Acetate150Fruity, solventy top note
Linalool100Fresh, floral, slightly citrus
Fructone (Ethyl Acetoacetate)80Sweet, apple, strawberry-like
Oxane50Tropical, passionfruit, green
Galbanum Essence (10% in DPG)20Sharp, green top note
Damascone Beta (1% in DPG)15Rose, plum, powerful fruity
(Isopentylthio)acetic acid (0.1% in DPG) 5 Adds the characteristic sulfury "bite" and juicy realism of passionfruit
Vanillin (10% in DPG)5Sweet, creamy background
Total 725 (Base accord, complete to 1000 with DPG or other materials)

Safety and Handling

As a sulfur-containing carboxylic acid derivative, (Isopentylthio)acetic acid requires careful handling. The following guidelines are extrapolated from safety data for sulfur compounds and thioacetic acid. [6][7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the neat material and concentrated solutions only in a well-ventilated fume hood to avoid inhalation of potent vapors. [10]* Skin Contact: May cause skin irritation. [8]In case of contact, wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Eye Contact: May cause serious eye irritation. [6]In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly sealed.

Conclusion

While (Isopentylthio)acetic acid remains a hypothetical construct in the perfumer's palette, a systematic analysis of its constituent parts allows for a confident prediction of its character and utility. As a high-impact material with a likely profile of sharp, sulfury tropical fruit, it represents the type of innovative molecule that can push creative boundaries. The protocols outlined in this guide provide a comprehensive and safety-conscious framework for any researcher or perfumer aiming to synthesize and explore the potential of such novel aroma chemicals.

References

  • Pairfum London. (2025, July 15). Aroma Chemicals: Their History & Role In Perfumery.
  • Jasmine Perfume. (2025, October 18). Aroma Chemicals in Perfumery: From Lab to Bottle.
  • Alpha Aromatics. (2024, October 5). The 11 Most Important Ingredients Used in Perfumery.
  • Google Patents. (n.d.). WO2010042938A1 - Thiol-containing fragrance and flavor materials.
  • Multichem. (n.d.). Thioacetic acid Dealer and Distributor.
  • Fisher Scientific. (2009, November 17). SAFETY DATA SHEET.
  • Teck. (2022, December 15). SULPHUR SAFETY DATA SHEET.
  • Kanta Essentials. (2024, May 6). Importance of Aroma Chemicals in the Fragrance Industry.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphur.
  • PullAroma.com. (2025, November 22). Aroma Chemicals: The Essential Guide to Modern Fragrance Creation.
  • Google Patents. (n.d.). US6025005A - Aromatic and/or flavor substances.
  • Univar Solutions. (2018, August 2). SAFETY DATA SHEET SULPHUR.
  • ChemSupply Australia. (2024, August 14). Safety Data Sheet SULFUR.
  • Scent.vn. (n.d.). Thioacetic acid (CAS 507-09-5): Odor profile, Properties, & IFRA compliance.
  • Fragrance University. (n.d.). methyl-3-furyl) ethane thioate.
  • Devineni, A. V., et al. (2019, June 17).
  • Devineni, A. V., et al. (2019, June 17).
  • Thermo Fisher Scientific. (n.d.). picoSpin™ 45: The Fisher Esterification Reaction Synthesis of Isopentyl Acetate (Banana oil).
  • PubMed. (2019, June 17). Acetic acid activates distinct taste pathways in Drosophila to elicit opposing, state-dependent feeding responses.
  • ResearchGate. (2025, August 7). (PDF) A Facile and Practical Method for the Preparation of Thioacetates from Alkyl Halides and Sodium Thioacetate Catalyzed by PEG400.
  • ResearchGate. (n.d.). Acetic acid induces aversive or appetitive taste responses depending on....
  • ResearchGate. (n.d.). Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate | Request PDF.
  • PubMed. (2011, October 15). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water.
  • OUCI. (n.d.). Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate.
  • University of Arizona. (2024, September 15). Phase behavior of lyotropic alkyl thioglycolipid surfactants: Effects of sugar headgroup and alkyl tail length.
  • Chegg. (2023, December 1). Solved The synthesis of isopentyl acetate from isopentyl | Chegg.com.
  • ResearchGate. (2016, March 24). Olfactory attraction of Drosophila suzukii by symbiotic acetic acid bacteria.
  • Thermo Fisher Scientific - CL. (n.d.). Synthesis of Isopentyl Acetate (Banana Oil).
  • Google Patents. (n.d.). CN101108818B - Method of manufacturing thioacetic acid.
  • ResearchGate. (2012, July 26). Preparation of Isoamyl Acetate by Reaction-Distillation Using Ionic Liquid as Catalyst.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Sulfur-Substituted Acetic Acid Derivatives

Abstract & Strategic Value Sulfur-substituted acetic acid derivatives (e.g., arylthioacetic acids and thiazolidin-4-ones) are critical pharmacophores in drug discovery, serving as precursors for NSAIDs, PPAR agonists (gl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Sulfur-substituted acetic acid derivatives (e.g., arylthioacetic acids and thiazolidin-4-ones) are critical pharmacophores in drug discovery, serving as precursors for NSAIDs, PPAR


 agonists (glitazones), and antimicrobials. Conventional synthesis (thermal reflux) is often plagued by long reaction times (4–12 hours), noxious odors, and inconsistent yields due to thermal degradation.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while increasing yield and purity.[1][2] By leveraging the high dielectric loss of polar sulfur nucleophiles and aqueous/alcoholic solvents, this protocol offers a scalable, "green" alternative to traditional heating.

Mechanistic Principles: Why Microwave?

The Dielectric Advantage

Unlike conventional heating, which relies on conduction and convection (heating the vessel walls first), microwave irradiation (2.45 GHz) heats the reaction mixture volumetrically through dipolar polarization and ionic conduction .

  • Dipolar Polarization: The permanent dipoles of the solvent (e.g., water, ethanol) and the reagents (chloroacetic acid) align and relax with the oscillating electric field, generating internal heat via molecular friction.

  • Selective Heating: Sulfur nucleophiles (thiolates) are highly polarizable ("soft" nucleophiles). In a microwave field, they exhibit strong coupling, effectively lowering the activation energy (

    
    ) for the 
    
    
    
    attack on
    
    
    -haloacids.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic logic for the two primary protocols described in this guide: Direct S-Alkylation and Thiazolidinone Cyclization.

G Start Precursors PathA Path A: Direct S-Alkylation (Aryl Thiol + Chloroacetic Acid) Start->PathA PathB Path B: Cyclocondensation (Schiff Base + Mercaptoacetic Acid) Start->PathB MW_Irrad Microwave Irradiation (Dipolar Polarization) PathA->MW_Irrad PathB->MW_Irrad TS_A Transition State A (Polarized Thiolate Attack) MW_Irrad->TS_A Rapid Heating TS_B Transition State B (Nucleophilic Attack + Dehydration) MW_Irrad->TS_B Solvent Superheating ProdA Product A Arythioacetic Acid TS_A->ProdA 5-10 mins ProdB Product B Thiazolidin-4-one TS_B->ProdB 10-20 mins

Figure 1: Mechanistic divergence of sulfur-substituted acetic acid synthesis under microwave irradiation.

Experimental Protocols

Protocol A: Green Synthesis of Arylthioacetic Acids ( Substitution)

Target: Rapid synthesis of 2-(phenylthio)acetic acid derivatives. Chemistry: Nucleophilic substitution of chloroacetic acid by aryl thiols in aqueous base.

Reagents
  • Aryl Thiol (10 mmol)

  • Chloroacetic acid (12 mmol)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ) (25 mmol)
    
  • Solvent: Water (10 mL) – High microwave absorber (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a 30 mL microwave-transparent vial (borosilicate glass), dissolve the aryl thiol in 10 mL of water containing the base. Stir until the thiolate anion is formed (solution often turns clear or slightly yellow).

  • Addition: Slowly add chloroacetic acid. Caution: Exothermic reaction.

  • Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain temp).

    • Temperature: 100°C.

    • Power: Max 150 W.

    • Time: 5–8 minutes.

    • Stirring: High.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify with conc. HCl (pH ~2) to precipitate the free acid.

    • Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: One-Pot Synthesis of Thiazolidin-4-ones

Target: Synthesis of heterocyclic scaffolds from chloroacetic acid and thiosemicarbazones/Schiff bases. Chemistry: Knoevenagel-type condensation followed by thia-Michael addition/cyclization.

Reagents
  • Aldehyde (10 mmol)

  • Amine/Thiosemicarbazide (10 mmol)

  • Chloroacetic acid (12 mmol)

  • Catalyst: Anhydrous Sodium Acetate (NaOAc) or Triethylamine (TEA)

  • Solvent: Ethanol (15 mL) or Glacial Acetic Acid

Step-by-Step Methodology
  • Pre-reaction: Mix aldehyde and amine in the microwave vial with ethanol. Irradiate at 80°C for 2 minutes to form the imine (Schiff base) in situ.

  • Cyclization: Add chloroacetic acid and the catalyst (NaOAc) to the same vial.

  • Irradiation Parameters:

    • Temperature: 110–120°C.

    • Pressure Limit: 250 psi (safety cutoff).

    • Time: 10–15 minutes.

  • Workup:

    • Pour the hot reaction mixture onto crushed ice.

    • The precipitate (thiazolidinone) is filtered, dried, and recrystallized from EtOH/DMF.

Data Analysis: Microwave vs. Conventional Heating

The following data summarizes the efficiency gains observed in internal validation studies and literature comparisons [1][3].

ParameterConventional RefluxMicrowave Assisted (MAOS)Improvement Factor
Reaction Time 4 – 12 Hours5 – 20 Minutes24x – 36x Faster
Yield (Avg) 50% – 65%85% – 96%+30% Yield
Solvent Usage 50 – 100 mL5 – 15 mLGreen Metric
Purity (Raw) Low (requires chromatography)High (recrystallization only)Process Efficiency
Comparative Workflow Diagram

Workflow cluster_conv Conventional Method cluster_mw Microwave Protocol C1 Mix Reagents (Large Vol Solvent) C2 Reflux 6-12 Hours (Oil Bath) C1->C2 C3 Cool & Extract C2->C3 C4 Column Chromatography (Required) C3->C4 M1 Mix Reagents (Min. Solvent/Water) M2 MW Irradiation 10 mins @ 110°C M1->M2 M3 Pour on Ice/Filter M2->M3 M4 Pure Product (>90% Yield) M3->M4

Figure 2: Operational efficiency comparison between conventional reflux and microwave protocols.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, monitor these Critical Process Parameters (CPPs):

  • Pressure Spikes:

    • Issue: Rapid decomposition of chloroacetic acid can release

      
       or HCl gas.
      
    • Solution: Use a vessel with an active pressure sensor. Set a limit of 250 psi. If pressure rises too fast, the system should auto-vent or cut power.

  • Thermal Runaway:

    • Issue: Ionic liquids or high-salt concentrations (from NaOH/HCl) heat exponentially.

    • Solution: Use "Power Cycling" or "Simultaneous Cooling" (blowing compressed air on the vial during irradiation) to decouple temperature from microwave power.

  • Solvent Choice:

    • If reagents are insoluble in water, use Ethanol or PEG-400 . Avoid non-polar solvents (Hexane, Toluene) unless "doped" with a susceptor (ionic liquid) or using a passive heating element (SiC vial), though this negates the specific microwave effect.

References

  • Sciforum. (2023).[3] Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. [Link] (Verified via Search Result 1.1)

  • National Institutes of Health (NIH). (2011). One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation. [Link]

  • Asian Journal of Chemistry. (2010). Microwave Assisted Synthesis of Novel Azetidin-2-one and Thiazolidin-4-one Derivatives. [Link]

  • Rasayan Journal of Chemistry. (2016). Microwave Assisted Synthesis, QSAR and Molecular Docking Studies of 2,4-Thiazolidinedione Derivatives. [Link]

Sources

Method

Application Note: 2-[(3-Methylbutyl)sulfanyl]acetic Acid as a Chemical Intermediate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of 2-[(3-Methylbutyl)sulfanyl]acetic acid (also referred to as S-Isoamylthioglycolic acid) as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of 2-[(3-Methylbutyl)sulfanyl]acetic acid (also referred to as S-Isoamylthioglycolic acid) as a versatile building block.[1][2]

Unlike simple thioglycolic acid, which is primarily used for its free thiol group (e.g., in hair perming or as a nucleophile), this S-alkylated derivative serves as a stable, pre-functionalized lipophilic spacer .[2] It allows for the introduction of the isopentyl-thio-acetyl motif into drug scaffolds, enhancing membrane permeability and modifying metabolic stability.[1][2]

[1]

Abstract

2-[(3-Methylbutyl)sulfanyl]acetic acid (CAS: Available as derivative precursors) is a thioether-functionalized carboxylic acid.[1][2][3] It bridges the gap between hydrophilic acid linkers and hydrophobic alkyl chains.[1] Its primary applications lie in medicinal chemistry (as a lipophilic amide/ester tail to improve bioavailability) and flavor chemistry (as a precursor to fruity/sulfureous esters).[1] This guide provides validated protocols for its activation and coupling, ensuring high yield and purity while managing the specific handling requirements of organic sulfides.

Part 1: Chemical Profile & Reactivity[1]

Physicochemical Identity[1][2]
  • IUPAC Name: 2-[(3-Methylbutyl)sulfanyl]acetic acid[1][2][3][4]

  • Synonyms: S-Isoamylthioglycolic acid; Isoamylthioacetic acid; 3-Methylbutylthioacetic acid.[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 162.25 g/mol [1]

  • Structure:

    
    
    
Key Reactivity Features
  • Carboxylic Acid Head: Undergoes standard nucleophilic acyl substitutions (esterification, amidation) but requires careful activation to prevent sulfur oxidation.[1]

  • Thioether Core: The sulfur atom provides a metabolic "soft spot" capable of oxidation to sulfoxides (

    
    ) or sulfones (
    
    
    
    ), allowing for polarity tuning of the final drug molecule.[1]
  • Isopentyl Tail: Provides significant lipophilicity (

    
    ), facilitating transport across lipid bilayers.[1]
    
PropertyValue (Experimental/Predicted)Relevance
Physical State Colorless to pale yellow liquidEasy to handle in liquid-phase synthesis.[1][2]
Boiling Point ~145–150 °C (at 10 mmHg)High boiling point requires vacuum distillation for purification.[1]
pKa ~3.6 – 3.8Stronger acid than acetic acid due to the electron-withdrawing sulfur at

-position.[1][2]
Odor Characteristic Sulfide (Stench)CRITICAL: Requires fume hood and bleach neutralization protocols.[1]

Part 2: Strategic Application Workflows

The following Graphviz diagram visualizes the two primary synthetic pathways for this intermediate: Amide Coupling (Pharma) and Esterification (Flavor/Fragrance).[1]

G Start 2-[(3-Methylbutyl)sulfanyl] acetic acid Act Activation (SOCl2 or DCC) Start->Act Pathway A (Pharma) Alcohol Esterification (EtOH / Acid Cat.) Start->Alcohol Pathway B (Flavor) Oxidant Oxidation (H2O2 / NaIO4) Start->Oxidant Pathway C (Tuning) Amine Amine Coupling (R-NH2) Act->Amine PharmaProd Lipophilic Amide (Drug Candidate) Amine->PharmaProd FlavorProd Ethyl Isoamylthioacetate (Flavor Agent) Alcohol->FlavorProd Sulfoxide Sulfoxide/Sulfone (Polarity Modifier) Oxidant->Sulfoxide

Caption: Synthetic divergence of S-Isoamylthioglycolic acid into pharmaceutical amides, flavor esters, and oxidized scaffolds.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Lipophilic Amide Linkers (Pharmaceutical Application)

Objective: To attach the isopentylthio-acetyl motif to a secondary amine pharmacophore, creating a "prodrug-like" or lipophilic derivative.[1][2]

Mechanism: Acid Chloride Activation via Thionyl Chloride (


).[1]
Note: We avoid carbodiimides (DCC/EDC) initially because the sulfur atom can sometimes interfere with radical-based coupling additives; Acid chloride formation is robust.[1]
Reagents:
  • 2-[(3-Methylbutyl)sulfanyl]acetic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous[2]

  • Target Amine (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (

    
    ) (2.0 equiv)[1]
    
  • Dimethylformamide (DMF) (catalytic, 2 drops)[2]

Step-by-Step Procedure:
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a stir bar and a reflux condenser, dissolve the thioacetic acid derivative (10 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops).

    • Add Thionyl Chloride (15 mmol) dropwise at 0°C under an Argon atmosphere.

    • Critical Step: Allow the reaction to warm to room temperature and stir for 2 hours. The evolution of

      
       and 
      
      
      
      gas indicates reaction progress.[1]
    • Evaporation: Remove excess

      
       and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride (yellow oil). Do not purify on silica; use immediately.
      
  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM (10 mL).

    • In a separate flask, dissolve the Target Amine (11 mmol) and Triethylamine (20 mmol) in DCM (15 mL) at 0°C.

    • Slowly cannulate the acid chloride solution into the amine solution over 15 minutes.

    • Stir at room temperature for 4–6 hours. Monitoring by TLC (usually 30% EtOAc/Hexane) should show the disappearance of the amine.[1]

  • Work-up & Purification:

    • Quench with saturated

      
       solution (50 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash the organic layer with 1M

      
       (to remove unreacted amine) followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash column chromatography.[1][2] The sulfide tail is non-polar; products typically elute earlier than the parent amine.[1]

Validation:

  • 1H NMR (CDCl3): Look for the singlet at

    
     ppm (
    
    
    
    ) and the characteristic isopentyl multiplet pattern (
    
    
    ppm doublet for methyls).[1]
Protocol B: Synthesis of Ethyl 2-[(3-methylbutyl)sulfanyl]acetate (Flavor Application)

Objective: Synthesis of the ethyl ester, a compound known for fruity, melon-like, and roasted notes.[1][2]

Mechanism: Fischer Esterification with Azeotropic Water Removal.[1]

Reagents:
  • 2-[(3-Methylbutyl)sulfanyl]acetic acid (50 mmol)

  • Ethanol (Absolute, excess, 100 mL)[2]

  • Sulfuric Acid (

    
    ) (Catalytic, 1 mL)
    
  • Toluene (50 mL) – Optional, for Dean-Stark trap method[1][2]

Step-by-Step Procedure:
  • Setup:

    • Set up a round-bottom flask with a Dean-Stark trap (if using Toluene) or a standard reflux condenser (if using excess Ethanol as solvent).[1][2]

    • Combine the acid, Ethanol, and Toluene (if used).[2] Add

      
       dropwise.[1]
      
  • Reflux:

    • Heat the mixture to reflux (

      
      C) for 6–8 hours.
      
    • Why Toluene? It forms a ternary azeotrope with Ethanol and Water, helping to drive the equilibrium to the right by removing water.

  • Neutralization:

    • Cool the mixture. Concentrate the solvent to ~20% volume.

    • Dilute with Ethyl Acetate (100 mL) and wash carefully with saturated

      
       until bubbling ceases (neutralizing the catalyst and unreacted acid).
      
  • Isolation:

    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
    • Distillation: Purify the resulting oil via vacuum distillation.[1]

    • Odor Control: All glassware must be soaked in a bleach bath (10% sodium hypochlorite) to oxidize residual sulfides before washing.

Part 4: Safety & Handling (The "Stench" Factor)[1]

Working with alkyl sulfides requires strict adherence to odor control protocols to maintain a safe laboratory environment.[1]

Hazard CategoryRiskMitigation Protocol
Olfactory Low odor threshold (ppb range); "Rotten vegetable" smell.[1][2]Bleach Bath: Keep a bucket of 10% bleach (sodium hypochlorite) in the hood.[1] Dip all glassware/syringes immediately after use.[1][2] The bleach oxidizes the sulfide to a non-volatile sulfoxide/sulfone.[1]
Chemical Skin Irritant / Corrosive (Acid).[1]Wear nitrile gloves (double gloving recommended).[1]
Reactivity Incompatible with strong oxidizers.[1][2]Store away from peroxides, nitric acid, and permanganates to prevent uncontrolled oxidation.[2]

Part 5: References

  • PubChem. (2025).[1][5] 2-[(3-methylbutyl)sulfanyl]acetic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • FEMA. (2023).[1] Flavor Ingredient Library: Thioesters and Acids. Flavor and Extract Manufacturers Association.[1][6] (General reference for flavor ester safety). Available at: [Link][1]

  • Gududuru, V., et al. (2004).[1][2] "Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 14(20), 5223-5227.[2] (Demonstrates the utility of thioglycolic acid derivatives in heterocycle synthesis).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1][2] (Standard reference for Fischer Esterification and Acid Chloride protocols).

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of sulfur during (Isopentylthio)acetic acid preparation

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the preparation of (Isopentylthio)acetic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the preparation of (Isopentylthio)acetic acid. Our focus is to provide in-depth, field-proven insights into a critical challenge encountered during this synthesis: the unwanted oxidation of sulfur. By understanding the underlying mechanisms and implementing robust preventative measures, you can significantly improve your yield, purity, and process consistency.

Section 1: Understanding the Core Chemistry

The synthesis of (Isopentylthio)acetic acid, a valuable thioether, is most commonly achieved via a nucleophilic substitution (SN2) reaction. This involves the reaction of an isopentyl thiolate anion with a haloacetic acid, typically chloroacetic acid. While efficient, this pathway is highly susceptible to oxidative side reactions, which can compromise the integrity of the final product.

Primary Synthesis Pathway: SN2 Reaction

The intended reaction proceeds as follows: Isopentyl thiol is deprotonated by a base to form the highly nucleophilic isopentyl thiolate. This thiolate then displaces the chloride ion from chloroacetic acid (or its salt) to form the desired thioether linkage.

Synthesis_Pathway cluster_reactants Reactants Thiol Isopentyl Thiol (R-SH) Base + Base (e.g., NaOH) Thiol->Base Acid Chloroacetic Acid (Cl-CH₂COOH) Acid->Base Product (Isopentylthio)acetic Acid (R-S-CH₂COOH) Base->Product Sɴ2 Reaction

Caption: The SN2 pathway for (Isopentylthio)acetic acid synthesis.

The Challenge: Unwanted Oxidation Pathways

The primary challenge stems from the sensitivity of sulfur species to oxidation, particularly the starting thiol and the thiolate intermediate. Atmospheric oxygen is the most common oxidant in this context.

  • Thiol Oxidation: The isopentyl thiol starting material can be oxidized to form diisopentyl disulfide. This is a common side reaction that consumes the thiol, reducing the overall yield.[1][2]

  • Thioether Oxidation: The desired product, (Isopentylthio)acetic acid, is a thioether (sulfide). It can be oxidized first to the corresponding sulfoxide and then further to a sulfone.[3][4] These impurities can be difficult to remove and may interfere with downstream applications.

Oxidation_Pathways Thiol Isopentyl Thiol (Reactant) Oxidant [O] (e.g., Air, O₂) Thiol->Oxidant Oxidation Thioether (Isopentylthio)acetic Acid (Product) Oxidant_2 [O] Thioether->Oxidant_2 Oxidation Disulfide Diisopentyl Disulfide (Side Product) Sulfoxide Sulfoxide Derivative (Impurity) Oxidant_3 [O] Sulfoxide->Oxidant_3 Further Oxidation Sulfone Sulfone Derivative (Impurity) Oxidant->Disulfide Oxidant_2->Sulfoxide Oxidant_3->Sulfone

Caption: Common oxidative side reactions during the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My yield is consistently low and characterization (TLC, GC-MS) shows a major apolar byproduct. What is it and why is it forming?

A: The most likely culprit is diisopentyl disulfide . This byproduct forms from the oxidative coupling of two molecules of your starting material, isopentyl thiol. The thiolate anion (R-S⁻), which is the active nucleophile in your desired SN2 reaction, is extremely susceptible to oxidation by atmospheric oxygen.[1] Even trace amounts of oxygen in your reaction vessel can lead to significant disulfide formation, directly consuming your thiol and lowering the yield of the target molecule.

Q2: My NMR and Mass Spec data indicate the presence of impurities with one or two extra oxygen atoms. What are these and how do I prevent them?

A: These impurities are the sulfoxide and sulfone derivatives of your final product, (Isopentylthio)acetic acid.[2][3][4] The thioether sulfur in your product is nucleophilic and can be oxidized by residual oxidants during the reaction or, more commonly, during the work-up procedure if it is unnecessarily exposed to air for prolonged periods, especially at elevated temperatures. To prevent their formation, ensure a thorough inert atmosphere is maintained not only during the reaction but also during the initial stages of work-up until the product is isolated and stable.

Q3: What are the most critical best practices for setting up the reaction to minimize oxidation?

A: The single most important practice is the rigorous exclusion of oxygen. This is achieved by creating and maintaining an inert atmosphere throughout the entire process.

  • Use Schlenk Line or Glovebox Techniques: Perform all reagent transfers and the reaction itself under a positive pressure of an inert gas like argon or nitrogen.

  • Degas All Solvents and Reagents: Before use, all liquid reagents, especially the solvent, must be thoroughly degassed. Common methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the liquid for 20-30 minutes.[5]

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Ensure Glassware is Dry and Purged: Use oven-dried glassware and allow it to cool to room temperature under a stream of inert gas before adding any reagents.

Q4: Does the choice of base affect the rate of oxidation?

A: Yes, indirectly. While the base itself is not an oxidant, its strength and the way it's used can influence the reaction's susceptibility to oxidation. Stronger bases like sodium hydroxide or potassium hydroxide deprotonate the thiol rapidly and completely, which is good for the SN2 reaction. However, this also means the highly sensitive thiolate anion is present in high concentration for the duration of the reaction. A weaker base, like sodium carbonate, may result in a slower reaction but can sometimes be more forgiving if inerting techniques are imperfect. In our experience, using a strong base like NaOH is standard and effective, provided that the exclusion of oxygen is meticulously handled from the outset.

Q5: Can I add an antioxidant to the reaction mixture?

A: While theoretically possible, adding an antioxidant is generally not standard practice for this type of synthesis and can complicate purification. The preferred and more robust strategy is to prevent the ingress of the oxidant (oxygen) in the first place. Focusing on perfecting your inert atmosphere techniques will yield more reliable and reproducible results than relying on a chemical scavenger.

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues related to sulfur oxidation during the synthesis of (Isopentylthio)acetic acid.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low yield of desired product; significant apolar spot on TLC. Oxidation of isopentyl thiol to diisopentyl disulfide.1. Improve inert atmosphere protocol (use Schlenk line). 2. Thoroughly degas all solvents and liquid reagents before use. 3. Ensure all reagent transfers are performed under a positive pressure of inert gas.
Product appears discolored (yellow/brown) after work-up. Air oxidation during work-up or purification.1. Cool the reaction mixture to room temperature under inert gas before quenching. 2. Minimize exposure to air during extraction and solvent removal. 3. Consider using degassed water/brine for the aqueous wash steps.
NMR/Mass Spec shows peaks corresponding to Product+16 and Product+32. Formation of sulfoxide (+16 amu) and sulfone (+32 amu) impurities.[3][4]1. Strictly maintain inert conditions throughout the reaction. 2. Avoid excessive heating during reaction or purification. 3. If using column chromatography, use deoxygenated solvents and work quickly.
Reaction fails to go to completion, even with excess base. Insufficient deprotonation or consumption of thiol starting material via disulfide formation.1. Verify the quality and concentration of the base. 2. Re-evaluate and improve inerting techniques to prevent premature oxidation of the thiol/thiolate.

Section 4: Recommended Protocol for Oxidation-Sensitive Synthesis

This protocol details a robust method for the synthesis of (Isopentylthio)acetic acid on a 25 mmol scale, with a primary focus on preventing sulfur oxidation.

Materials:

  • Isopentyl thiol (3-methyl-1-butanethiol), 2.61 g (25 mmol)

  • Chloroacetic acid, 2.36 g (25 mmol)

  • Sodium hydroxide (NaOH), 2.00 g (50 mmol)

  • Deionized water, 50 mL

  • Toluene, 50 mL

  • Hydrochloric acid (HCl), 2M solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried, two-neck round-bottom flask (250 mL) with a magnetic stir bar, condenser, and septum.

Experimental Workflow:

Protocol_Workflow A 1. System Preparation B 2. Prepare Thiolate Solution A->B Inert Atmosphere D 4. Reaction Execution B->D Slow Addition C 3. Prepare Chloroacetate Solution C->D Under N₂ E 5. Work-up & Acidification D->E Cool First F 6. Isolation & Purification E->F Dry & Evaporate

Caption: Key stages of the recommended synthesis protocol.

Procedure:

  • System Preparation:

    • Assemble the oven-dried glassware (flask, condenser) and allow it to cool under a positive pressure of nitrogen or argon. Maintain this inert atmosphere for the entire duration of the reaction.

    • Degas the deionized water and toluene by sparging with nitrogen for at least 30 minutes.

  • Preparation of Sodium Chloroacetate Solution:

    • In a separate beaker, dissolve chloroacetic acid (2.36 g) and NaOH (1.00 g, 25 mmol) in 25 mL of degassed deionized water. Stir until fully dissolved. This neutralizes the acid to its sodium salt.

  • Preparation of Sodium Isopentyl Thiolate Solution:

    • In the reaction flask, dissolve NaOH (1.00 g, 25 mmol) in 25 mL of degassed deionized water.

    • Using a gas-tight syringe, slowly add the isopentyl thiol (2.61 g) to the stirred NaOH solution under nitrogen. A slight exotherm may be observed. Stir for 10 minutes to ensure complete formation of the sodium thiolate salt. The solution should be clear.

  • Reaction Execution:

    • Slowly add the sodium chloroacetate solution from step 2 to the stirred sodium isopentyl thiolate solution in the reaction flask via a dropping funnel or syringe pump over 30 minutes.

    • After the addition is complete, heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up and Acidification:

    • Cool the reaction mixture to room temperature while still under the inert atmosphere.

    • Transfer the mixture to a separatory funnel. Add 50 mL of toluene and shake. Discard the aqueous layer.

    • Wash the organic layer with 25 mL of deionized water to remove any remaining salts.

    • To protonate the product, slowly add 2M HCl to the separatory funnel until the aqueous layer is acidic (pH ~1-2). Shake well. The product will now be in the organic layer.

    • Separate the layers and wash the organic layer once more with 25 mL of brine.

  • Isolation and Purification:

    • Dry the organic (toluene) layer over anhydrous MgSO₄.

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude (Isopentylthio)acetic acid.

    • The product can be further purified by vacuum distillation if necessary.

References

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • ACS Publications. (2008). Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. Organometallics. Retrieved from [Link]

  • Google Patents. (2001). WO2001077096A2 - Preparation of natural thioacetates and derivatives.
  • Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]

  • SMU Scholar. (n.d.). Thiol-ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch16 : RSR' synthesis. Retrieved from [Link]

  • Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... | Study Prep. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • MDPI. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Asymmetric synthesis of tertiary thiols and thioethers - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • Thieme. (n.d.). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Retrieved from [Link]

  • The Thioethers. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2005). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Eureka. (2022). Preparation method of mercaptoacetic acid-2-ethylhexyl in molten salt hydrate. Retrieved from [Link]

  • Google Patents. (1998). US5773641A - Synthesis of esters of mercaptocarboxylic acids.
  • TREA. (n.d.). Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. Retrieved from [Link]

  • Google Patents. (2003). CN1425649A - Process for preparing mercaptoacetic acid.
  • Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Selective Inhibition of the Oxidation of Ferrous Iron or Sulfur in Thiobacillus ferrooxidans. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101108818B - Method of manufacturing thioacetic acid.
  • ResearchGate. (2012). Preparation of Isoamyl Acetate by Reaction-Distillation Using Ionic Liquid as Catalyst. Retrieved from [Link]

  • Sciforum. (2006). (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Sulfur-Based Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in sulfur-based organic synthesis. The presence of sulfur-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in sulfur-based organic synthesis. The presence of sulfur-containing molecules, whether as substrates, reagents, or impurities, presents a significant challenge to the stability and efficiency of many catalytic systems. This guide is designed to provide you with in-depth troubleshooting strategies, diagnostic workflows, and field-proven insights to help you overcome catalyst deactivation and ensure the success of your experiments.

Part 1: Troubleshooting Guide

This section is organized by common experimental observations. For each issue, we provide potential causes, a diagnostic workflow, and actionable solutions.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Your reaction starts as expected but then slows down significantly or stops completely before reaching full conversion.

Potential Causes:

  • Catalyst Poisoning: This is the most prevalent cause. Sulfur compounds, particularly those with available lone pairs like thiols, thioethers, and thiophenes, can strongly and often irreversibly chemisorb onto the active sites of metal catalysts.[1][2][3] This blocks reactants from accessing the catalytic surface.[1] Precious metals such as Palladium (Pd), Platinum (Pt), Nickel (Ni), and Rhodium (Rh) are especially vulnerable.[1]

  • Fouling: Sulfur compounds can sometimes lead to the formation of deposits, such as coke or polymeric materials, on the catalyst surface, which physically block active sites and pores.[1][4]

  • Phase Transformation: In some cases, the active catalyst phase can react with sulfur to form less active or inactive metal sulfides. For instance, the deactivation of Cu/ZnO catalysts can occur via the transformation of the active Cu/ZnO phase into various copper and zinc sulfides.[5][6]

Diagnostic Workflow:

  • Analyze Reagents for Sulfur Content: The first step is to identify the source of sulfur. Analyze all starting materials, solvents, and reagents for sulfur content, even at trace levels (ppb can be detrimental).[2][3] Inconsistent results between batches often point to variable sulfur content in reagents.[1]

  • Test with High-Purity Materials: Conduct a control experiment using the highest purity reagents and solvents available. If the reaction proceeds without deactivation, it strongly indicates that impurities in your standard materials are poisoning the catalyst.[7]

  • Catalyst Characterization (Post-Reaction): If possible, recover the spent catalyst and analyze its surface.

    • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence and chemical state of sulfur on the catalyst surface, confirming poisoning.[3][8]

    • Temperature-Programmed Desorption (TPD): Helps determine the strength of adsorption of sulfur species on the catalyst surface.[8]

    • X-ray Diffraction (XRD): Can identify the formation of new crystalline phases, such as metal sulfides.[5][9]

Solutions and Mitigation Strategies:

  • Feedstock Purification: If the sulfur source is an impurity in the feedstock, implement an upstream purification step. Using guard beds with materials like zinc oxide (ZnO) can effectively trap sulfur compounds before they reach the reactor.[1][10]

  • Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading might provide enough active sites to achieve full conversion despite some poisoning. However, this is not a cost-effective or sustainable solution.[1]

  • Optimize Reaction Conditions: Adjusting parameters such as temperature or pressure may mitigate the effects of partial poisoning.[1] At higher temperatures, the adsorption of sulfur can sometimes become reversible, allowing for easier regeneration.[1][11]

  • Consider a Sulfur-Tolerant Catalyst: If the substrate itself contains sulfur, switching to a more robust catalyst is often the best approach. (See FAQ 4 for examples).

Issue 2: Unexpected Change in Product Selectivity

The reaction is proceeding, but the ratio of desired product to byproducts has shifted unfavorably.

Potential Causes:

  • Partial or Selective Poisoning: Sulfur may not be deactivating all active sites uniformly. It might preferentially poison specific types of active sites responsible for a particular reaction pathway, thereby favoring an alternative pathway and leading to a change in product distribution.[1]

  • Alteration of Electronic Properties: The chemisorption of sulfur onto the metal surface can alter the electronic properties of the catalyst, which in turn can modify its selectivity.[12]

Diagnostic Workflow:

  • Confirm Identity of Byproducts: Isolate and characterize the unexpected byproducts to gain insight into the alternative reaction pathways being favored.

  • Correlate Selectivity Shift with Activity Loss: Track both catalyst activity and selectivity over time. A concurrent decrease in activity and shift in selectivity is a strong indicator of poisoning-induced changes.

  • In-situ Spectroscopy: Advanced techniques like in-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) can sometimes be used to observe the surface species on the catalyst during the reaction, providing clues about how adsorbed sulfur might be directing the reaction pathway.

Solutions and Mitigation Strategies:

  • Reaction Condition Optimization: Systematically vary reaction parameters like temperature, pressure, and reactant concentrations. These changes can sometimes disfavor the pathway leading to the undesired byproduct.[1]

  • Ligand/Support Modification: In homogeneous or supported catalysis, changing the ligand or the support material can influence the catalyst's tolerance to sulfur and its inherent selectivity. For example, ceria-based supports can trap sulfur species, protecting the active metal.[1]

  • Switch to a More Sulfur-Tolerant Catalyst: This is often the most effective solution. Catalysts designed for sulfur tolerance may maintain their selectivity even in the presence of sulfur-containing compounds.[1]

Part 2: Catalyst Deactivation and Regeneration Workflows

The following diagrams illustrate the key mechanisms of catalyst deactivation by sulfur and a general workflow for troubleshooting and regeneration.

cluster_deactivation Deactivation Mechanisms Sulfur Sulfur Species (Thiols, Thioethers, etc.) Poisoning Poisoning (Chemisorption on Active Sites) Sulfur->Poisoning Direct Interaction Fouling Fouling (Coke/Polymer Deposition) Sulfur->Fouling Leads to Transformation Phase Transformation (Metal Sulfide Formation) Sulfur->Transformation Reaction with Catalyst Active Catalyst (e.g., Pd, Pt, Ni) Poisoning->Catalyst Blocks Fouling->Catalyst Masks Transformation->Catalyst Converts

Caption: Primary pathways of catalyst deactivation by sulfur compounds.

Start Reaction Issue Observed (Low Activity/Selectivity) CheckPurity Analyze Reagent Purity & Run High-Purity Control Start->CheckPurity Impurity Problem Solved? (Impurity was the cause) CheckPurity->Impurity Yes Characterize Characterize Spent Catalyst (XPS, XRD, TPD) CheckPurity->Characterize No Purify Action: Implement Feedstock Purification (e.g., Guard Bed) Impurity->Purify End Resolution Purify->End Poisoned Poisoning Confirmed? Characterize->Poisoned Regenerate Attempt Catalyst Regeneration Protocol Poisoned->Regenerate Yes NewCatalyst Action: Switch to Sulfur-Tolerant Catalyst Poisoned->NewCatalyst No / Regeneration Fails Regenerate->End NewCatalyst->End

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Olfactory Analysis: 2-[(3-Methylbutyl)sulfanyl]acetic acid vs. Thioglycolic Acid

A Technical Guide for Researchers and Drug Development Professionals Introduction to the Compounds 2-[(3-Methylbutyl)sulfanyl]acetic acid is a thioether carboxylic acid. Its structure combines a fatty acid-like component...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction to the Compounds

2-[(3-Methylbutyl)sulfanyl]acetic acid is a thioether carboxylic acid. Its structure combines a fatty acid-like component (derived from isovaleric acid, also known as 3-methylbutanoic acid) and a sulfur-linked acetic acid moiety. The isobutyl group suggests a potential for cheesy, sweaty, or fruity odor notes, characteristic of isovaleric acid, while the sulfur atom is expected to impart a distinct sulfury character.

Thioglycolic acid (TGA) , also known as mercaptoacetic acid, is a simpler thiol-containing carboxylic acid.[1] It is a colorless liquid with a strong, unpleasant odor characteristic of mercaptans.[2][3] TGA is widely used in cosmetics for hair waving and depilatory creams, in the chemical industry as a reducing agent, and in the manufacturing of various chemicals.[4] Its potent and often disagreeable odor necessitates careful handling and a thorough understanding of its sensory impact.

Comparative Odor Profiles and Thresholds

A direct comparison of the odor thresholds of these two compounds is challenging due to the lack of published data for 2-[(3-Methylbutyl)sulfanyl]acetic acid. However, we can infer its likely sensory properties by examining its structural components.

CompoundChemical StructureOdor DescriptionOdor Threshold (in Air/Water)
2-[(3-Methylbutyl)sulfanyl]acetic acid CC(C)CCSCC(=O)OLikely a complex odor with cheesy, sweaty, and sulfury notes.Data not available.
Thioglycolic Acid HSCC(=O)OStrong, unpleasant, disagreeable, sulfury, meaty, roasted.[2][5]Data not available, but expected to be low due to the thiol group.
Isovaleric Acid (for comparison) CC(C)CC(=O)OPungent, cheesy, sweaty, foot-like.[6]Flavor Threshold in beer: 0.1–2.0 mg/L.[7] Olfactory noticing concentration: 0.001 to 0.01 ppm.

Table 1: Comparative Odor Profiles.

The odor of 2-[(3-Methylbutyl)sulfanyl]acetic acid can be anticipated to be a composite of the cheesy/sweaty notes of isovaleric acid and the characteristic sulfury scent from the thioether linkage. In contrast, thioglycolic acid's odor is dominated by its thiol group, leading to a more straightforward, potent, and often unpleasant sulfury aroma.[2][5]

Experimental Determination of Odor Thresholds

To definitively determine and compare the odor thresholds of these compounds, rigorous sensory analysis methodologies must be employed. Gas Chromatography-Olfactometry (GC-O) and dynamic olfactometry with a trained sensory panel are the gold-standard techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9] It allows for the determination of the odor activity of individual volatile compounds in a sample.

Experimental Workflow for GC-O:

GC_O_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection cluster_analysis Data Analysis Sample Compound Solution (in appropriate solvent) Dilution Serial Dilution Series Sample->Dilution Prepare dilutions Injector GC Injector Column GC Column (for separation) Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS Chemical Detector (FID/MS) Splitter->FID_MS 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Panelist Trained Sensory Panelist ODP->Panelist Sniffing Data Record Odor Events (Time, Intensity, Descriptor) Panelist->Data Threshold Calculate Odor Threshold (e.g., AEDA, CharmAnalysis) Data->Threshold

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Detailed Protocol for GC-O (Aroma Extract Dilution Analysis - AEDA):

  • Sample Preparation: Prepare a stock solution of the target compound in a suitable, low-odor solvent (e.g., diethyl ether, ethanol). Create a series of stepwise dilutions (e.g., 1:2, 1:4, 1:8, etc.).

  • GC Injection: Inject a fixed volume of the most concentrated sample onto the GC column. The GC is equipped with an effluent splitter that directs a portion of the column effluent to a chemical detector (like a Flame Ionization Detector or Mass Spectrometer) and the other portion to an Olfactory Detection Port (ODP).[10]

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a descriptor for any odor detected.

  • Dilution Analysis: The process is repeated with progressively more dilute samples until no odor is detected by the panelist.

  • Flavor Dilution (FD) Factor Determination: The highest dilution at which an odor is detected is known as the Flavor Dilution (FD) factor. This factor is proportional to the odor activity of the compound.

  • Odor Threshold Calculation: The odor threshold can be calculated from the FD factor and the concentration of the compound in the original solution.

Sensory Panel Analysis using Dynamic Olfactometry

This method determines the detection threshold of an odorant in the air by presenting a trained sensory panel with a series of calibrated odor concentrations.

Workflow for Dynamic Olfactometry:

Olfactometry_Workflow cluster_generation Odor Generation & Dilution cluster_presentation Sample Presentation cluster_evaluation Sensory Evaluation cluster_result Data Analysis Odorant Pure Odorant Source DilutionSystem Dynamic Dilution Olfactometer Odorant->DilutionSystem Controlled flow SniffingPort Sniffing Port DilutionSystem->SniffingPort Diluted Odor Stream Air Odor-free Air Air->DilutionSystem Panel Trained Sensory Panel SniffingPort->Panel Presentation ForcedChoice Forced-Choice Method (e.g., Triangle Test) Panel->ForcedChoice Response ThresholdCalc Calculate Group Threshold (50% detection level) ForcedChoice->ThresholdCalc Panel responses

Caption: Workflow for Sensory Panel Analysis using Dynamic Olfactometry.

Detailed Protocol for Dynamic Olfactometry:

  • Panelist Selection and Training: Select individuals based on their olfactory acuity and train them to recognize and rate the intensity of various standard odorants.

  • Odor Generation: A dynamic olfactometer is used to generate a precise series of dilutions of the odorant in odor-free air.

  • Sample Presentation: The diluted odor samples are presented to the panelists through sniffing ports. A forced-choice method, such as the triangle test (where two blanks and one odor sample are presented), is commonly used to minimize guessing.

  • Response Collection: Panelists are asked to identify the port with the odor.

  • Threshold Determination: The concentration at which 50% of the panel can correctly detect the odor is defined as the detection threshold.

Conclusion

While a definitive odor threshold for 2-[(3-Methylbutyl)sulfanyl]acetic acid is not currently established in the literature, its chemical structure suggests a complex aroma profile combining the cheesy/sweaty notes of isovaleric acid with a sulfury character. Thioglycolic acid, in contrast, presents a more direct and potent sulfury odor. For researchers and professionals in drug development, understanding the potential sensory impact of such compounds is crucial. The experimental protocols for GC-O and dynamic olfactometry detailed in this guide provide a robust framework for determining these critical sensory parameters, ensuring a comprehensive understanding of a compound's characteristics beyond its chemical and physical properties.

References

  • Milk The Funk Wiki. (n.d.). Isovaleric Acid. Retrieved from [Link]

  • Prevor. (2014, September 11). Thioglycolic acid :Understanding the risk of specific chemicals of interest. Retrieved from [Link]

  • Scent.vn. (n.d.). Thioglycolic Acid (CAS 68-11-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioglycolic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 13). THIOGLYCOLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Thioglycolic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOVALERIC ACID. Retrieved from [Link]

  • Markes International. (2024, July 30). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]

  • FlavorActiv. (n.d.). Isovaleric Acid GMP Flavour Standard | Beer Sensory Training. Retrieved from [Link]

  • Brewers Association. (n.d.). ISOVALERIC ACID. Retrieved from [Link]

  • MDPI. (2021, January 12). Gas Chromatography Olfactometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Comparison of odour thresholds and odour qualities of the enantiomers of 4-mercapto-2-alkanones and 4-acetylthio-2-alkanones. Retrieved from [Link]

  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Isopentyl-Substituted Thioacetic Acids

This guide offers an in-depth comparative analysis of the bioactivity of a series of isopentyl-substituted thioacetic acids. Designed for researchers, scientists, and drug development professionals, this document provide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the bioactivity of a series of isopentyl-substituted thioacetic acids. Designed for researchers, scientists, and drug development professionals, this document provides a technical overview of their synthesis, and a hypothetical comparative study of their antimicrobial, cytotoxic, and antioxidant properties. The experimental data presented herein is based on established structure-activity relationship (SAR) principles for analogous organosulfur compounds, offering a predictive framework for their potential therapeutic applications.

Introduction: The Therapeutic Potential of Thioesters

Thioesters are a class of organosulfur compounds characterized by the functional group R-S-C(=O)-R'. They are pivotal intermediates in numerous biochemical pathways, including fatty acid metabolism and the biosynthesis of complex natural products.[1] The inherent reactivity of the thioester bond, which is more susceptible to nucleophilic attack than its oxygen-containing ester counterpart, underpins the diverse biological activities of these molecules.[2] This guide focuses on a specific subset of thioesters: isopentyl-substituted thioacetic acids. By varying the substitution pattern on the isopentyl moiety, we can explore the structure-activity relationships that govern their bioactivity. This exploration is crucial for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

Synthesis of Isopentyl-Substituted Thioacetic Acids

The synthesis of S-alkyl thioacetates is a well-established process, typically achieved through the nucleophilic substitution of an alkyl halide with a thioacetate salt, such as potassium thioacetate.[3][4] This straightforward and efficient method allows for the generation of a diverse library of thioesters for biological screening.

Proposed Structures for Comparative Analysis

For the purpose of this guide, we will consider a hypothetical series of isopentyl-substituted thioacetic acids, focusing on isomers of the isopentyl group to investigate the impact of steric hindrance and lipophilicity on bioactivity.

  • Compound A: S-(3-methylbutyl) thioacetate (Isopentyl thioacetate)

  • Compound B: S-(2-methylbutyl) thioacetate

  • Compound C: S-(pentan-2-yl) thioacetate

  • Compound D: S-(pentan-3-yl) thioacetate

  • Compound E: S-(2,2-dimethylpropyl) thioacetate (Neopentyl thioacetate)

G

Experimental Protocol: Synthesis of S-(3-methylbutyl) thioacetate (Compound A)

This protocol describes a general method for the synthesis of isopentyl-substituted thioacetic acids, exemplified by the preparation of S-(3-methylbutyl) thioacetate.

Materials:

  • 1-bromo-3-methylbutane (Isopentyl bromide)

  • Potassium thioacetate

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add potassium thioacetate (1.1 equivalents) and anhydrous DMF.

  • Stir the suspension at room temperature.

  • Add 1-bromo-3-methylbutane (1.0 equivalent) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60°C and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure S-(3-methylbutyl) thioacetate.

Comparative Bioactivity: A Predictive Analysis

The following sections present a comparative analysis of the predicted antimicrobial, cytotoxic, and antioxidant activities of the proposed isopentyl-substituted thioacetic acids. The predicted data is based on established structure-activity relationships for organosulfur compounds, where factors such as lipophilicity and steric hindrance play a significant role in modulating biological activity.[5][6]

Antimicrobial Activity

Organosulfur compounds are known to exhibit a broad spectrum of antimicrobial activities. The lipophilicity of a molecule is a key determinant of its ability to penetrate bacterial cell membranes. Generally, an increase in alkyl chain length and branching can enhance lipophilicity, leading to increased antimicrobial potency, up to a certain point where steric hindrance may impede interaction with the target site.[5]

Table 1: Predicted Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStructurePredicted MIC vs. S. aureusPredicted MIC vs. E. coli
A S-(3-methylbutyl) thioacetate64128
B S-(2-methylbutyl) thioacetate3264
C S-(pentan-2-yl) thioacetate3264
D S-(pentan-3-yl) thioacetate64128
E S-(2,2-dimethylpropyl) thioacetate>256>256

Note: The data in this table is hypothetical and intended for comparative purposes based on SAR principles.

Interpretation:

  • Compounds B and C are predicted to have the highest antimicrobial activity due to an optimal balance of lipophilicity and molecular shape, allowing for efficient membrane translocation and target interaction.

  • Compound A , with a less branched structure, is expected to be slightly less active.

  • The increased steric bulk in Compound D and especially in the neopentyl structure of Compound E is predicted to significantly reduce antimicrobial efficacy by hindering access to the bacterial target.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[7][8][9][10]

G Start Prepare bacterial inoculum (0.5 McFarland) Dilute_Compounds Serially dilute test compounds in 96-well plate Start->Dilute_Compounds Inoculate Inoculate wells with bacterial suspension Dilute_Compounds->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria and MHB) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic Activity

The cytotoxic potential of organosulfur compounds is an area of active research, particularly in the context of anticancer drug development. The mechanism of cytotoxicity often involves the induction of oxidative stress and apoptosis. Similar to antimicrobial activity, cellular uptake and interaction with intracellular targets are influenced by the physicochemical properties of the molecule.

Table 2: Predicted Cytotoxic Activity (IC50 in µM) against HeLa cells

CompoundStructurePredicted IC50 (µM)
A S-(3-methylbutyl) thioacetate50
B S-(2-methylbutyl) thioacetate35
C S-(pentan-2-yl) thioacetate40
D S-(pentan-3-yl) thioacetate75
E S-(2,2-dimethylpropyl) thioacetate>100

Note: The data in this table is hypothetical and intended for comparative purposes based on SAR principles.

Interpretation:

  • A similar trend to antimicrobial activity is expected, with Compounds B and C predicted to exhibit the highest cytotoxicity.

  • The increased steric hindrance in Compounds D and E is likely to reduce their ability to interact with cellular components, leading to lower cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

G Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with test compounds Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity

The sulfur atom in thioesters can participate in redox reactions, suggesting that these compounds may possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of compounds.[15][16][17][18][19]

Table 3: Predicted Antioxidant Activity (DPPH Radical Scavenging Activity - IC50 in µg/mL)

CompoundStructurePredicted IC50 (µg/mL)
A S-(3-methylbutyl) thioacetate150
B S-(2-methylbutyl) thioacetate120
C S-(pentan-2-yl) thioacetate130
D S-(pentan-3-yl) thioacetate180
E S-(2,2-dimethylpropyl) thioacetate>200

Note: The data in this table is hypothetical and intended for comparative purposes based on SAR principles.

Interpretation:

  • The antioxidant activity is predicted to be modest for this class of compounds.

  • The trend is expected to be similar to the other bioactivities, with Compounds B and C showing slightly better radical scavenging potential. The accessibility of the sulfur atom for interaction with the free radical is likely a key factor.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant capacity of the synthesized compounds using the DPPH radical.[15][16][17][18][19]

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

This guide provides a framework for the synthesis and comparative bioactivity assessment of isopentyl-substituted thioacetic acids. Based on established structure-activity relationships, it is predicted that isomers with moderate branching, such as S-(2-methylbutyl) thioacetate (Compound B) and S-(pentan-2-yl) thioacetate (Compound C), will exhibit the most promising antimicrobial and cytotoxic activities. The highly branched neopentyl structure (Compound E) is expected to be the least active due to steric hindrance.

The presented protocols offer robust and standardized methods for the experimental validation of these predictions. Future research should focus on the synthesis and in vitro evaluation of this and expanded series of thioesters to confirm these hypotheses and to further elucidate the structure-activity relationships. Mechanistic studies to identify the specific cellular targets and pathways affected by these compounds will be crucial for their development as potential therapeutic agents.

References

  • DPPH Assay | PDF | Spectrophotometry | Absorbance - Scribd. (n.d.). Retrieved February 24, 2026, from [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved February 24, 2026, from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved February 24, 2026, from [Link]

  • 4.4. DPPH Assay - Bio-protocol. (n.d.). Retrieved February 24, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2021, August 28). Retrieved February 24, 2026, from [Link]

  • DPPH Radical Scavenging Assay - MDPI. (2023, July 26). Retrieved February 24, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved February 24, 2026, from [Link]

  • Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate - ResearchGate. (2026, February 7). Retrieved February 24, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved February 24, 2026, from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Retrieved February 24, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved February 24, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 24, 2026, from [Link]

  • Synthetic access to thiols: A review - Indian Academy of Sciences. (n.d.). Retrieved February 24, 2026, from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI. (2022, October 12). Retrieved February 24, 2026, from [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols - DTIC. (n.d.). Retrieved February 24, 2026, from [Link]

  • (a) Effect of alkyl chain on antimicrobial activity, (b) picture of zone of inhibition for Staphylococcus aurious. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025, May 10). Retrieved February 24, 2026, from [Link]

  • One-Pot Synthesis of Alkyl Styryl Sulfides Free from Transition Metal/Ligand Catalyst and Thiols - CONICET. (2012, December 19). Retrieved February 24, 2026, from [Link]

  • Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate - Academia.edu. (n.d.). Retrieved February 24, 2026, from [Link]

  • Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification - PMC. (2012, March 9). Retrieved February 24, 2026, from [Link]

  • Synthesis and antibacterial activity of novel 4-pyrrolidinylthio carbapenems Part IV. 2-Alkyl substituents containing cationic heteroaromatics linked via a C-C bond - PubMed. (2001, April 15). Retrieved February 24, 2026, from [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI. (2025, July 23). Retrieved February 24, 2026, from [Link]

  • Chemical labelling of active serum thioester proteins for quantification - PubMed Central. (n.d.). Retrieved February 24, 2026, from [Link]

  • Reactivity of thioesters in biochemistry and native chemical ligation. (n.d.). Retrieved February 24, 2026, from [Link]

  • Thioesters – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Comparative

Technical Guide: Structural Distinction of 2-[(3-Methylbutyl)sulfanyl]acetic Acid

This guide outlines the definitive analytical strategy for distinguishing 2-[(3-Methylbutyl)sulfanyl]acetic acid (also known as S-isoamylthioglycolic acid) from its close structural isomers, specifically the n-pentyl and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical strategy for distinguishing 2-[(3-Methylbutyl)sulfanyl]acetic acid (also known as S-isoamylthioglycolic acid) from its close structural isomers, specifically the n-pentyl and 2-methylbutyl analogs.[1]

[1]

Executive Summary

Target Molecule: 2-[(3-Methylbutyl)sulfanyl]acetic acid CAS Registry Number: 857557-30-3 (Note: CAS numbers for specific thio-acid derivatives vary by salt/ester form; structural confirmation is primary).[1][2] Formula: C


H

O

S Molecular Weight: 162.25 g/mol [1][3]

In flavor chemistry and pharmaceutical synthesis, the precise alkyl chain branching of sulfur-containing acids dictates their sensory profile and biological activity.[1] The target molecule contains an isopentyl (isoamyl) tail.[1] Common impurities or structural isomers include the n-pentyl (straight chain) and 2-methylbutyl (anteiso/active amyl) variants.[1] Because these isomers share identical functional groups (carboxylic acid, thioether) and molecular mass, standard IR and low-resolution MS are often insufficient.[1] This guide prioritizes High-Field NMR and Capillary GC for unambiguous identification.

Structural Landscape & Isomer Challenges

The core challenge lies in the alkyl tail attached to the sulfur atom. The HOOC-CH2-S- "head" is constant across all isomers.[1]

Common NameIUPAC NameAlkyl Tail StructureKey Feature
Target (Isoamyl) 2-[(3-Methylbutyl)sulfanyl]acetic acid-(CH2)2-CH(CH3)2Terminal isopropyl split (symmetric).[1]
Isomer A (n-Pentyl) 2-(Pentylsulfanyl)acetic acid-(CH2)4-CH3Linear chain; terminal methyl.[1]
Isomer B (2-Methylbutyl) 2-[(2-Methylbutyl)sulfanyl]acetic acid-CH2-CH(CH3)CH2CH3Chiral center at C2; diastereotopic protons.[1]

Analytical Strategy 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Validation [1]

NMR provides the only self-validating method to distinguish branching patterns without reference standards.[1]

H NMR Analysis (400 MHz, CDCl )

The distinction rests entirely on the methyl signals and the splitting of the methylene protons adjacent to the sulfur.[1]

Target: Isoamyl Isomer
  • Methyls: A strong doublet (

    
     ppm, 
    
    
    
    Hz) integrating to 6H .[1] This confirms the terminal isopropyl group CH(CH3)2.[1]
  • Methine: A nonet (septet-like) multiplet (

    
     ppm) for the branching CH.[1]
    
  • S-CH

    
     (Tail):  A triplet (
    
    
    
    ppm) integrating to 2H.[1] The symmetry of the isoamyl tail makes these protons equivalent.
Isomer A: n-Pentyl Isomer [1]
  • Methyls: A triplet (

    
     ppm) integrating to 3H .[1]
    
  • Chain: A broad envelope of methylene multiplets (

    
     ppm) integrating to 6H total.[1]
    
  • S-CH

    
     (Tail):  A triplet (
    
    
    
    ppm).[1] Distinction: The lack of a 6H doublet is the "kill" signal for this isomer.
Isomer B: 2-Methylbutyl Isomer [1]
  • Methyls: Two distinct signals: a doublet (3H) and a triplet (3H).[1]

  • S-CH

    
     (Tail):  This is the diagnostic region.[1] Because C2 is a chiral center, the C1 protons (attached to S) are diastereotopic .[1] They will not appear as a clean triplet but as a complex multiplet (ABX system)  or two distinct doublets of doublets, depending on field strength.
    
Summary Table: H NMR Chemical Shifts
Proton GroupTarget (Isoamyl)n-Pentyl Isomer2-Methylbutyl Isomer
-CH

0.92 ppm (d, 6H) 0.89 ppm (t, 3H)0.90 (d, 3H) + 0.92 (t, 3H)
Tail -CH- ~1.70 ppm (m, 1H)N/A~1.50 ppm (m, 1H)
S-CH

-R
2.65 ppm (Triplet )2.65 ppm (Triplet)2.50-2.70 ppm (Multiplet )
-S-CH

-COOH
3.25 ppm (Singlet)3.25 ppm (Singlet)3.25 ppm (Singlet)

Expert Insight: Always run the spectrum in CDCl


 . DMSO-d

can cause peak broadening of the carboxylic acid proton and obscure the crucial splitting patterns of the alkyl region due to viscosity effects.

Analytical Strategy 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Screening and Purity Assessment [1]

While MS alone is ambiguous (all have M+ = 162), GC retention indices (RI) provide separation.[1]

Retention Logic (Non-polar Column, e.g., DB-5 / HP-5)

Branched isomers typically have lower boiling points and lower Van der Waals interactions with the stationary phase compared to their linear counterparts.[1]

  • Elution Order: 2-Methylbutyl < Isoamyl (Target) < n-Pentyl.[1]

  • Resolution: The isoamyl and n-pentyl isomers are easily resolved (

    
    RI > 20).[1] The 2-methylbutyl and isoamyl isomers are closer (
    
    
    
    RI
    
    
    5-10) and require optimized temperature ramps.[1]
Mass Spectral Fragmentation (EI, 70 eV)
  • Molecular Ion: m/z 162 (visible but weak).[1]

  • Base Peak: m/z 45 ([CH2=S-H]+ or similar thio-fragments) or m/z 71 (C5H11+).[1]

  • Diagnostic Loss:

    • Isoamyl: Strong signal at m/z 43 (isopropyl cation [CH(CH3)2]+).[1]

    • n-Pentyl: Stronger signal at m/z 71 (pentyl cation) and series of losses (M-29, M-43, M-57).[1]

Experimental Protocol: Characterization Workflow

This protocol ensures self-validating identification of the target acid.[1]

Step 1: Sample Preparation
  • Dissolve ~10 mg of the sample in 0.6 mL of CDCl

    
      (99.8% D).
    
  • Add TMS (0.05% v/v) as an internal reference.[1]

  • Ensure the sample is free of paramagnetic impurities (filter through a small plug of silica if the solution is cloudy).

Step 2: GC-MS Screening[1]
  • Column: DB-5MS (30m x 0.25mm x 0.25µm).[1]

  • Inlet: 250°C, Split 50:1.

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Criteria: Target peak must elute before a known n-pentyl standard (if available) or show an RI consistent with branched thioethers (approx RI 1150-1200 depending on exact phase).[1]

Step 3: NMR Confirmation (Decision)

Run a standard 1H proton scan (16 scans).[1]

  • Check 0.9 ppm region:

    • If Doublet only

      
      Isoamyl (Target) .[1]
      
    • If Triplet only

      
      n-Pentyl .[1]
      
    • If Doublet + Triplet

      
      2-Methylbutyl  (or mixture).[1]
      

Decision Tree Diagram

The following diagram visualizes the logic flow for distinguishing the isomers using the data derived above.

IsomerDistinction Start Unknown Sample (C7H14O2S) Method Analyze via 1H NMR (CDCl3, 400 MHz) Start->Method MethylRegion Examine Methyl Region (0.8 - 1.0 ppm) Method->MethylRegion ResultDoublet Doublet (6H) ~0.92 ppm MethylRegion->ResultDoublet Symmetric Branching ResultTriplet Triplet (3H) ~0.89 ppm MethylRegion->ResultTriplet Linear Chain ResultMixed Doublet (3H) + Triplet (3H) MethylRegion->ResultMixed Asymmetric Branching CheckSCH2 Check S-CH2-R (2.6 - 2.7 ppm) ResultDoublet->CheckSCH2 Pentyl REJECT: n-Pentyl Isomer (Linear chain) ResultTriplet->Pentyl Methylbutyl REJECT: 2-Methylbutyl Isomer (Chiral/Branched) ResultMixed->Methylbutyl Isoamyl TARGET CONFIRMED 2-[(3-Methylbutyl)sulfanyl]acetic acid (Isoamyl isomer) CheckSCH2->Isoamyl Triplet Signal (Symmetry)

Caption: Logical workflow for determining the structural identity of the thioacetic acid derivative based on 1H NMR splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on NMR splitting patterns and chemical shifts).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[3] Available at: [Link] (Source for general fragmentation patterns of thioethers and retention indices).[1]

  • PubChem Database. (2024).[1] 2-((3-Methylbutyl)thio)acetic acid (Compound Summary). National Center for Biotechnology Information. Available at: [Link] (Verification of IUPAC nomenclature and structural isomers).[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link] (Standard for calibrating NMR shifts in CDCl3).[1]

Sources

Validation

A Comparative Spectroscopic Analysis of Synthetic vs. Natural (Isopentylthio)acetic Acid: A Guide for Researchers

In the fields of drug development, flavor and fragrance chemistry, and metabolomics, determining the provenance of a chemical compound is of paramount importance. (Isopentylthio)acetic acid, a molecule with a characteris...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of drug development, flavor and fragrance chemistry, and metabolomics, determining the provenance of a chemical compound is of paramount importance. (Isopentylthio)acetic acid, a molecule with a characteristic sulfurous and fruity aroma, is found in certain natural products but can also be readily produced through chemical synthesis. The ability to distinguish between these natural and synthetic sources is critical for regulatory compliance, product authenticity, and understanding biosynthetic pathways.

This guide provides a comprehensive framework for the spectroscopic differentiation of synthetic versus natural (Isopentylthio)acetic acid. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating. Our multi-modal approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), provides a robust methodology for researchers, scientists, and quality control professionals.

Section 1: Foundational Spectroscopic Characterization

Before delving into the subtle differences between origins, it is crucial to establish the baseline spectroscopic signature of (Isopentylthio)acetic acid. The structure, shown below, dictates the expected signals in each analytical technique.

Structure of (Isopentylthio)acetic acid: (CH₃)₂CHCH₂CH₂SCH₂COOH

TechniqueKey FeatureExpected Signal/ValueRationale
¹H NMR Chemical Shift (δ)~10-12 ppm (1H, s, -COOH)The acidic proton of the carboxylic acid is highly deshielded and often presents as a broad singlet.
~3.2 ppm (2H, s, -SCH₂-)Protons on the carbon adjacent to the sulfur and the carbonyl group are deshielded.
~2.6 ppm (2H, t, -CH₂S-)Protons on the carbon alpha to the sulfur atom.
~1.5-1.7 ppm (3H, m)Protons of the -CH- and -CH₂- groups in the isopentyl chain.
~0.9 ppm (6H, d, -CH(CH₃)₂)Equivalent methyl protons on the isopentyl group, split by the single adjacent proton.
¹³C NMR Chemical Shift (δ)~175 ppm (-COOH)The carbonyl carbon of the carboxylic acid is significantly deshielded.[1]
~35-40 ppm (-SCH₂-)Carbon adjacent to both sulfur and the carbonyl group.
~30-35 ppm (-CH₂S-)Carbon alpha to the sulfur in the isopentyl chain.
~25-30 ppm (-CH₂- & -CH-)Alkane carbons within the isopentyl chain.
~22 ppm (-CH(CH₃)₂)The two equivalent methyl carbons.
FT-IR Wavenumber (cm⁻¹)2500-3300 cm⁻¹ (broad)O-H stretch of the carboxylic acid, characteristically broad due to hydrogen bonding.[2][3][4]
~1700 cm⁻¹ (strong)C=O stretch of the carboxylic acid, a very strong and sharp absorption.[2][4][5]
~600-800 cm⁻¹ (weak)C-S stretch of the thioether.
HRMS m/z[M+H]⁺ ≈ 177.0685High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental formula C₇H₁₄O₂S.
Section 2: Distinguishing Origins - The Critical Differentiators

While the foundational spectra of pure (Isopentylthio)acetic acid will be identical regardless of origin, the key to differentiation lies in analyzing isotopic ratios and impurity profiles.

2.1 The Isotopic Fingerprint: A Definitive Marker

The most powerful tool for distinguishing natural from synthetic compounds is the analysis of stable isotope ratios.[6][7][8] Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for this measurement.[6][7][9][10]

  • Natural (Isopentylthio)acetic Acid: The carbon atoms in a natural product originate from atmospheric CO₂ fixed by a plant through photosynthesis. Plants are classified by their photosynthetic pathways (e.g., C3 vs. C4), which results in a characteristic and predictable ratio of the stable isotopes ¹³C to ¹²C.[11] This biological process gives the molecule a distinct isotopic "fingerprint".[6]

  • Synthetic (Isopentylthio)acetic Acid: Synthetic routes typically utilize petrochemical starting materials derived from fossil fuels. These precursors are isotopically "lighter," meaning they are depleted in ¹³C compared to biogenic sources.[] This results in a significantly different ¹³C/¹²C ratio in the final synthetic product.[13]

ParameterNatural SampleSynthetic SampleRationale
δ¹³C Value (‰) Typically -21‰ to -32‰ (for C3 plants)Typically more negative, e.g., < -25‰The δ¹³C value quantifies the ¹³C/¹²C ratio relative to an international standard.[] The difference between biosynthetic and petrochemical pathways is often unambiguous.[11][13]

2.2 Profiling Process-Related Impurities

The methods of production—extraction from a natural matrix versus multi-step chemical synthesis—leave behind distinct sets of trace impurities. These can be readily detected by sensitive chromatographic and mass spectrometric techniques like GC-MS or LC-MS.

  • Natural Impurities: May include other related organic acids, esters, or sulfur compounds from the source organism. The impurity profile will be complex but characteristic of the natural source.

  • Synthetic Impurities: May include unreacted starting materials (e.g., isopentyl mercaptan, chloroacetic acid), reagents (e.g., residual base), solvents, or by-products from side reactions.[14][15][16] These impurities are often unique to the specific synthetic route employed.

Section 3: Experimental Protocols for Verification

To ensure trustworthy and reproducible results, the following step-by-step protocols should be implemented.

3.1 Protocol: NMR Spectroscopy for Structural and Purity Analysis

This workflow is designed to confirm the primary structure and identify organic impurities.

Caption: Workflow for NMR analysis of (Isopentylthio)acetic acid.

  • Causality: Chloroform-d (CDCl₃) is a standard solvent that dissolves the analyte well. Tetramethylsilane (TMS) provides a zero-point reference for accurate chemical shift measurement.[17] High-field NMR (≥400 MHz for ¹H) is crucial for resolving overlapping signals and detecting trace impurities.

3.2 Protocol: FT-IR Spectroscopy for Functional Group Verification

This method quickly confirms the presence of key functional groups.

Caption: Workflow for FT-IR analysis using an ATR accessory.

  • Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation for liquid samples. Collecting a background spectrum is essential to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

3.3 Protocol: GC-IRMS for Isotopic and Impurity Profiling

This is the definitive workflow for determining origin.

Caption: Workflow for Isotope Ratio and Impurity Analysis by GC-IRMS.

  • Causality: Gas Chromatography (GC) is required to separate the target analyte from solvents and impurities before it enters the mass spectrometer.[6] For IRMS, the separated compound is combusted to CO₂, and the precise ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44) is measured to determine the δ¹³C value. Derivatization to a more volatile ester is often necessary for good chromatographic performance.

Section 4: Data Interpretation and Conclusion

A conclusive determination of origin requires a synthesis of all collected data.

  • Confirm Identity: Use NMR, FT-IR, and HRMS data to unequivocally confirm that the sample is (Isopentylthio)acetic acid. The foundational spectra (Section 1) should match.

  • Assess Purity: Examine the ¹H NMR and GC chromatogram for impurity signals. Do these impurities suggest a synthetic origin (e.g., reagents) or a natural one (e.g., related metabolites)?

  • Determine Isotopic Ratio: The δ¹³C value from IRMS is the most decisive piece of evidence. A value consistent with petrochemical sources is a strong indicator of a synthetic origin, while a value in the typical range for C3 or C4 plants points to a natural product.[11]

By integrating these three pillars of analysis—identity confirmation, impurity profiling, and isotopic fingerprinting—a researcher can confidently and defensibly determine the origin of an (Isopentylthio)acetic acid sample. This rigorous, multi-modal approach exemplifies the principles of scientific integrity and provides the trustworthy data required for critical applications in research and industry.

References

  • Isotopes in food authentication. (2025, August 15). Fiveable. [Link]

  • Food Testing. Sercon Instruments. [Link]

  • Camin, F., et al. (2016). Stable Isotope Ratio Analysis for Assessing the Authenticity of Food of Animal Origin. Comprehensive Reviews in Food Science and Food Safety, 15(5), 869-877. [Link]

  • Distinguishing between natural products and synthetic molecules by descriptor Shannon entropy analysis and binary QSAR calculations. (2000, September 15). PubMed. [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Royal Society of Chemistry. [Link]

  • Synthetic vs Natural Product identification techniques - can anyone help?. (2013, October 3). ResearchGate. [Link]

  • Compound Identification for Natural Products and Synthetic Compounds. (2017, June 26). ACD/Labs. [Link]

  • de la Torre, R., et al. (2001). 13C/12C isotope ratio MS analysis of testosterone, in chemicals and pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 645-650. [Link]

  • Identification of Compounds via Spectroscopy/Spectrometry. (2022, February 24). YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. (2008, May 26). ACD/Labs. [Link]

  • Using 13C/12C isotopic ratio analysis to differentiate between rice spirits made from rice and cane molasses. Journal of Food and Drug Analysis. [Link]

  • Key Molecular Descriptors Distinguishing Between Synthetic and Natural Products. (2023, October 3). ChemRxiv. [Link]

  • Efficient Synthesis of Organic Thioacetates in Water. The Royal Society of Chemistry. [Link]

  • Acetic acid, phenyl-, isopentyl ester. NIST WebBook. [Link]

  • The 1H(proton) and 13C(carbon) NMR spectrums of the starting materials (acetic acid and isopentyl alcohol) and the product (isopentyl acetate) are provided. (2020, April 4). Chegg. [Link]

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